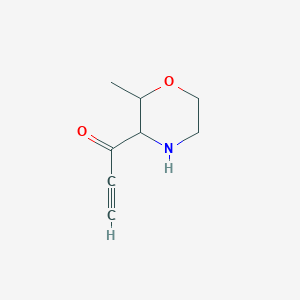

1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one

Description

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-(2-methylmorpholin-3-yl)prop-2-yn-1-one |

InChI |

InChI=1S/C8H11NO2/c1-3-7(10)8-6(2)11-5-4-9-8/h1,6,8-9H,4-5H2,2H3 |

InChI Key |

DVPCLQIGSGPSAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(NCCO1)C(=O)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one typically involves the reaction of 2-methylmorpholine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

While specific industrial production methods for 1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-one moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one has various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Prop-2-yn-1-one derivatives are characterized by a ketone group adjacent to an alkyne. Substituents on the aromatic or heterocyclic ring significantly alter their physical, chemical, and biological properties. Below is a comparison with key analogues from the evidence:

Table 1: Properties of Selected Prop-2-yn-1-one Derivatives

Key Observations:

Synthetic Yields: Aryl-substituted derivatives (e.g., 4-methoxyphenyl, naphthyl) are synthesized in moderate to high yields (61–83%) via oxidation of propargyl alcohols or Sonogashira coupling . The morpholinyl analogue may require tailored conditions due to the heterocycle’s sensitivity.

Physical Properties: Melting points for aryl derivatives range widely (80–124°C for compounds in ), influenced by substituent polarity and crystallinity.

Functional Applications :

- Fluorescence : Pyrenyl derivatives exhibit strong solid-state fluorescence due to excimer formation, useful in bioimaging . The morpholinyl group’s electron-rich nature might modulate fluorescence differently.

- Biological Activity : Aryl derivatives (e.g., 4-methoxyphenyl) serve as intermediates in tubulin polymerization stimulators, critical in anticancer research . The morpholinyl group, common in pharmaceuticals, may enhance bioavailability or target selectivity.

Reactivity and Chemical Behavior

- Nucleophilic Additions : The electron-withdrawing ketone group activates the alkyne for nucleophilic attacks. Nitro-substituted derivatives (e.g., 3-nitrophenyl) show heightened reactivity due to electron-deficient aryl rings . The morpholinyl group, being electron-donating, may reduce alkyne electrophilicity, slowing such reactions.

- Cycloadditions: highlights the use of pyrenyl ynones in azide-alkyne click chemistry. The morpholinyl substituent’s steric bulk and polarity could influence reaction rates or regioselectivity in similar transformations.

Hydrogen Bonding and Crystal Packing

Morpholine’s oxygen atom can participate in hydrogen bonding, as seen in pyrrolidinyl derivatives ().

Biological Activity

1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol. Its structure features a prop-2-yn-1-one moiety linked to a 2-methylmorpholine ring, which contributes to its unique chemical and biological properties. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

The compound's unique structure enhances its solubility and reactivity, making it a valuable candidate in organic synthesis and medicinal chemistry. The synthesis typically involves the reaction of 2-methylmorpholine with propargyl bromide under basic conditions, which can be optimized for industrial production through continuous flow techniques .

1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one exhibits significant biological activity through interactions with various biological targets. Research has shown that it can influence enzyme activity and receptor binding, which are crucial for its pharmacological potential. Studies are ongoing to elucidate the specific mechanisms by which this compound exerts its effects .

Binding Affinity Studies

Interaction studies have demonstrated that 1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one binds to specific molecular targets, influencing their activity. These studies aim to identify receptors or enzymes affected by the compound, providing insights into its therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(Morpholin-4-yl)prop-2-yn-1-one | Lacks methyl group on morpholine ring | Similar reactivity but different solubility |

| 1,3-Diphenylprop-2-yn-1-one | Contains diphenyl group instead of morpholine | Exhibits different biological activity patterns |

| Methyl 1-prop-2-yneylindole | Contains an indole ring instead of morpholine | Distinct pharmacological properties due to indole structure |

The combination of functional groups in 1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one imparts distinct reactivity and biological activity compared to these similar compounds .

Antitumor Activity

Recent studies have indicated that compounds similar to 1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one possess antitumor properties. For instance, analogs have shown potent inhibition of intracellular enzymes linked to tumor growth, suggesting that this compound may also exhibit similar antitumor activity .

In Vivo Studies

In vivo studies involving animal models have demonstrated that compounds with similar structures can significantly reduce tumor sizes and improve survival rates in cancer-bearing mice. These findings highlight the potential for developing therapeutics based on 1-(2-Methylmorpholin-3-yl)prop-2-yn-1-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.